

Spectroscopic and Structural Elucidation of Complex Heterocyclic Compounds: A Technical Guide

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Compound of Interest

Compound Name: C21H16ClFN4O4

Cat. No.: B12635021

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Disclaimer: Publicly available spectroscopic data for the specific molecular formula **C21H16ClFN4O4** could not be located. This guide utilizes the well-characterized pharmaceutical compound Gefitinib (C22H24ClFN4O3) as a structurally relevant and illustrative example for researchers, scientists, and drug development professionals. Gefitinib, an EGFR inhibitor, shares a similar complexity with the requested molecule, featuring a halogenated phenyl group, a quinazoline core, and multiple nitrogen and oxygen heteroatoms, making it an excellent case study for the application of modern spectroscopic techniques in structural elucidation.

Introduction to Gefitinib

Gefitinib, with the IUPAC name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.^{[1][2]} It is used in the treatment of certain types of non-small cell lung cancer, particularly those with activating mutations in the EGFR gene.^{[1][3]} The structural complexity of Gefitinib necessitates a multi-faceted analytical approach for its characterization, relying on a combination of spectroscopic methods to confirm its identity and purity.

Mass Spectrometry Data

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a compound, providing vital clues about its structure.

Table 1: Mass Spectrometry Data for Gefitinib

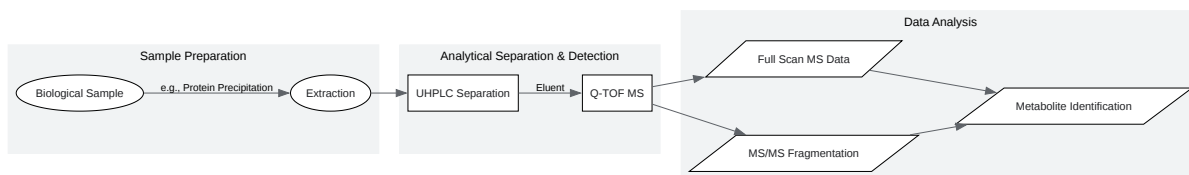
Parameter	Value	Reference
Molecular Formula	C ₂₂ H ₂₄ ClFN ₄ O ₃	[1]
Molecular Weight	446.9 g/mol	[4]
Monoisotopic Mass	446.1521 g/mol	[5]
Major Fragment Ion (MS/MS)	m/z 128.07	[5][6]

Experimental Protocol: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS)

A common method for analyzing Gefitinib and its metabolites involves UHPLC-Q-TOF-MS/MS. [7]

- Sample Preparation: Plasma, urine, bile, or feces samples are pre-treated, often using protein precipitation or solid-phase extraction to isolate the compound of interest.[7]
- Chromatography: The extract is injected into a UHPLC system, typically with a C18 column, and eluted using a gradient of mobile phases, such as water with formic acid and acetonitrile with formic acid. This separates Gefitinib from other components in the mixture.
- Mass Spectrometry: The eluent from the UHPLC is introduced into a Q-TOF mass spectrometer.
 - Full Scan MS: The instrument is operated in full scan mode to detect the protonated molecule [M+H]⁺ of Gefitinib (m/z 447.1600).[5]
 - Tandem MS (MS/MS): The parent ion is then selected in the quadrupole and fragmented in a collision cell. The resulting fragment ions are analyzed in the time-of-flight mass analyzer, providing a characteristic fragmentation pattern.[5][6]

A general workflow for the identification of a compound and its metabolites using LC-MS/MS is depicted below.



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A general workflow for LC-MS/MS based analysis.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Key IR Absorption Bands for Gefitinib

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Reference
~3400	N-H	Stretching	[8]
~3000-2800	C-H (aliphatic)	Stretching	[9]
~1625	C=N, C=C (aromatic)	Stretching	[8]
~1500-1400	C-H	Bending	[9]
~1250	C-O (ether)	Stretching	[8]
~1050	C-F	Stretching	[8]

Experimental Protocol: KBr Pellet Method

- **Sample Preparation:** A small amount of Gefitinib is finely ground with potassium bromide (KBr) powder.
- **Pellet Formation:** The mixture is pressed under high pressure to form a thin, transparent pellet.
- **Analysis:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the infrared spectrum is recorded.^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 3: ¹H NMR Chemical Shifts for Gefitinib in DMSO-d₆

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference
8.50	s	1H	Quinazoline C5-H	[10]
7.95	dd	1H	Phenyl C2'-H	[10]
7.70	s	1H	Quinazoline C8-H	[10]
7.30-7.40	m	2H	Phenyl C5'-H, C6'-H	[10]
7.20	s	1H	Quinazoline C2-H	[10]
4.20	t	2H	O-CH ₂ (propoxy)	[10]
3.90	s	3H	O-CH ₃ (methoxy)	[10]
3.60	t	4H	Morpholine O-(CH ₂) ₂	[10]
2.50	t	4H	Morpholine N-(CH ₂) ₂	[10]
2.45	t	2H	N-CH ₂ (propoxy)	[10]
2.05	p	2H	-CH ₂ - (propoxy)	[10]

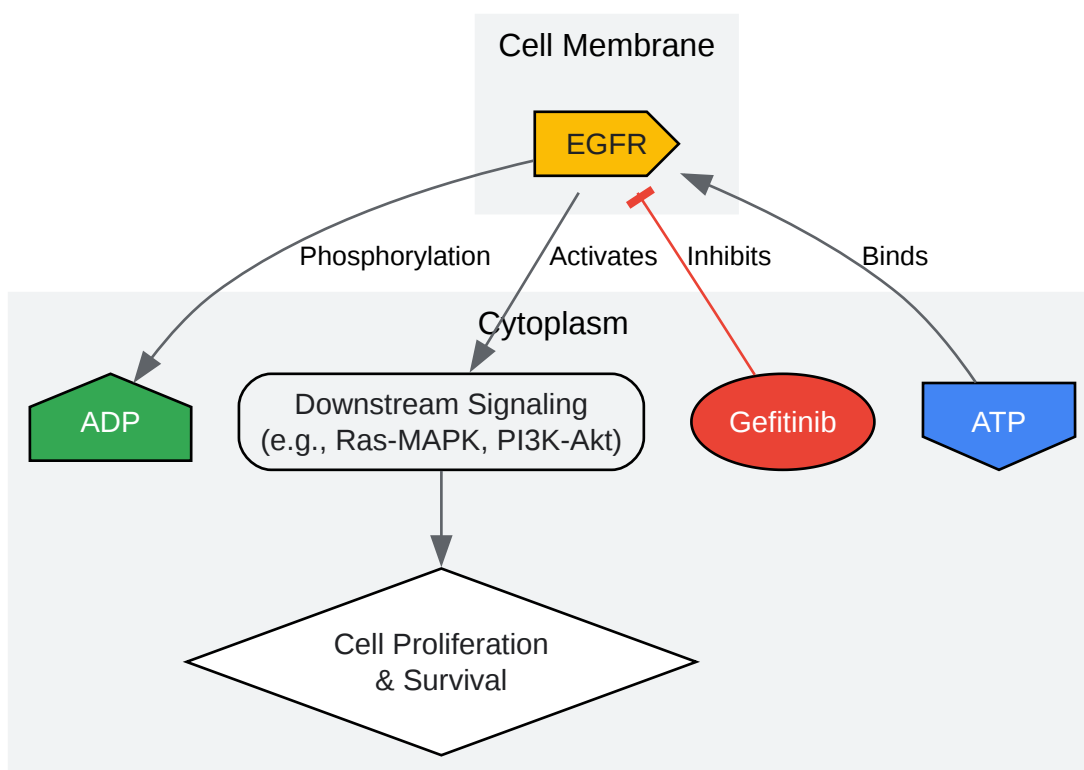
Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** A few milligrams of Gefitinib are dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.
- **Data Acquisition:** The sample is placed in an NMR tube and inserted into the NMR spectrometer. The ¹H NMR spectrum is acquired at a specific frequency (e.g., 300 or 500 MHz).

- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib functions by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1][11]



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Inhibition of the EGFR signaling pathway by Gefitinib.

This technical guide provides a framework for the spectroscopic characterization of complex heterocyclic molecules, using Gefitinib as a practical example. The integration of mass spectrometry, IR, and NMR spectroscopy, coupled with a sound understanding of the experimental protocols, is essential for the unambiguous structural elucidation and development of new chemical entities in the pharmaceutical sciences.

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